molecular formula C16H12N2O2S B2483794 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-01-2

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2483794
CAS No.: 1206993-01-2
M. Wt: 296.34
InChI Key: GRTIXFCRZFXJIZ-UHFFFAOYSA-N
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Description

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that features a thiazine ring fused with a benzene ring, along with a carbonitrile group and an o-tolyl substituent

Properties

IUPAC Name

4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTIXFCRZFXJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-toluidine with 2-chlorobenzonitrile in the presence of a base to form the intermediate, which is then cyclized with sulfur and oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group (-CN) undergoes nucleophilic substitution under basic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductsYield (%)Source
HydrolysisH₂O/NaOH, refluxCarboxylic acid derivative65–78
ReductionLiAlH₄, THF, 0°C to RTPrimary amine derivative52–60

These reactions are critical for modifying the compound's electronic properties and enhancing solubility in biological systems.

Sulfonyl Group Reactivity

The 1,1-dioxide moiety participates in:

a. *Nucleophilic Aromatic Substitution *
The electron-deficient benzothiazine ring allows substitution at specific positions:

PositionElectrophileConditionsProductNotes
C3TrifluoromethanesulfanylamideDCM, RT, 12h4-((Trifluoromethyl)thio) derivativeMild conditions
C7Arylboronic acidsPd(OAc)₂, PPh₃, K₂CO₃, 80°CC2-arylated derivativesOxidative cross-coupling

b. *Ring-Opening Reactions *
Under strongly basic conditions (e.g., KOH/EtOH), the sulfonyl group facilitates ring-opening to form sulfonamide intermediates, which can be further functionalized .

Heterocyclic Functionalization

The benzothiazine core undergoes cycloaddition and oxidation:

a. *Diels-Alder Reactions *
The conjugated diene system reacts with dienophiles (e.g., maleic anhydride):

DienophileConditionsProductRegioselectivitySource
Maleic anhydrideToluene, 110°CFused bicyclic adductEndo preference

b. *Oxidation/Reduction *

  • Oxidation : MnO₂ selectively oxidizes the thiazine sulfur to higher oxidation states.

  • Reduction : NaBH₄/CuI reduces the nitrile to an amine without affecting the sulfonyl group.

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances structural diversity:

Reaction TypeReagents/ConditionsProductsKey Data (NMR)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivativesδ 7.93–7.91 (m, 2H, aromatic)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CN-arylated derivativesδ 143.2 (Cquat, 13C NMR)

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show pharmacological relevance:

  • 3f derivative : Activates K(ATP) channels (EC₅₀ = 1.2 μM) .

  • Anticancer analogs : Inhibit topoisomerase IIα (IC₅₀ = 0.8 μM).

Industrial-Scale Reaction Engineering

Continuous flow reactors optimize key transformations:

ParameterBatch ReactorFlow ReactorImprovement
Reaction time8h1.5h81% reduction
Yield68%89%+21%
Purity92%98%+6%

Automated systems achieve precise control over temperature (±0.5°C) and pressure (±0.1 bar).

This compound's reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and photochemical properties.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide span several domains:

Medicinal Chemistry

Research indicates that compounds related to the thiazine family often exhibit significant biological activities. Key areas include:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent due to its structural similarities with known antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through specific molecular interactions.

Biological Interaction Studies

Interaction studies focus on the compound's binding affinity and activity against biological targets. These studies typically involve:

  • In vitro assays to determine IC50 values.
  • Molecular modeling to predict interactions with target proteins .

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness in various applications:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria.
Study BShowed inhibition of cancer cell proliferation in vitro with IC50 values comparable to established chemotherapeutics.
Study CExplored molecular docking studies revealing high binding affinity to specific protein targets involved in cancer pathways.

Mechanism of Action

The mechanism of action of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with biological targets, such as enzymes and receptors. The thiazine ring can interact with the active sites of enzymes, inhibiting their function. The carbonitrile group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the o-tolyl substituent.

    4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Has a p-tolyl instead of an o-tolyl group.

    4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile: Lacks the 1,1-dioxide functionality.

Uniqueness

The presence of the o-tolyl group and the 1,1-dioxide functionality in 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide makes it unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

Overview

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound belonging to the thiazine class, which has garnered attention due to its diverse biological activities. This compound's structure incorporates a thiazine ring and a carbonitrile group, contributing to its unique electronic properties and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Molecular Weight : 285.35 g/mol
  • CAS Number : 1207049-91-9

The synthesis of this compound typically involves the condensation of specific aryl ketones with thioketones or related precursors under controlled conditions, often using catalysts like azobisisobutyronitrile (AIBN) in solvents such as acetic acid.

Antimicrobial Properties

Research indicates that compounds within the thiazine class exhibit significant antimicrobial activity. Specifically, this compound has demonstrated efficacy against various bacterial strains. Its mechanism includes the inhibition of bacterial peptide deformylase, a critical enzyme for bacterial protein synthesis.

Anticancer Activity

This compound is also being studied for its anticancer properties. Preliminary studies suggest that it acts as an inhibitor of topoisomerase II alpha, an enzyme involved in DNA replication and repair processes. By interfering with this enzyme's function, the compound may induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Topoisomerase II Alpha Inhibition : The compound binds to the enzyme's active site, disrupting its function and leading to DNA damage.
  • Reactive Oxygen Species (ROS) Generation : It may also increase ROS levels in cells, contributing to its cytotoxic effects against cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntimicrobialBacterial peptide deformylaseInhibition of bacterial growth
AnticancerTopoisomerase II alphaInduction of apoptosis
ROS GenerationCellular oxidative stressIncreased cytotoxicity in cancer cells

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other thiazine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
6-chloro-4-(3-(methylthio)phenyl)ModerateYesTopoisomerase inhibition
Pyrazolo[3,4-b][1,4]thiazinesHighModerateROS generation and enzyme inhibition
Benzothiazine derivativesVariableYesDiverse mechanisms including enzyme inhibition

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